{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea
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Overview
Description
The compound {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is a complex organic molecule that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes multiple indole rings and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea typically involves multi-step organic reactions. One common method starts with the preparation of the indole precursor, which is then functionalized to introduce the thiourea groups. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functionalization: The indole core is then functionalized by introducing the carbamothioylamino group through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the functionalized indole with another indole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiourea groups, converting them into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cells by interfering with their metabolic pathways.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea
- {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}guanidine
Uniqueness
The uniqueness of {[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea lies in its dual indole-thiourea structure, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22N8O2S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
[1-[4-[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]butyl]-2-hydroxyindol-3-yl]iminothiourea |
InChI |
InChI=1S/C22H22N8O2S2/c23-21(33)27-25-17-13-7-1-3-9-15(13)29(19(17)31)11-5-6-12-30-16-10-4-2-8-14(16)18(20(30)32)26-28-22(24)34/h1-4,7-10,31-32H,5-6,11-12H2,(H2,23,33)(H2,24,34) |
InChI Key |
JLBLESJFKPODNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCN3C4=CC=CC=C4C(=C3O)N=NC(=S)N)O)N=NC(=S)N |
Origin of Product |
United States |
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